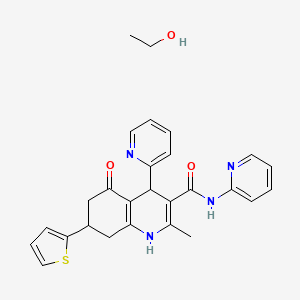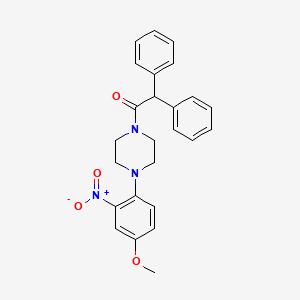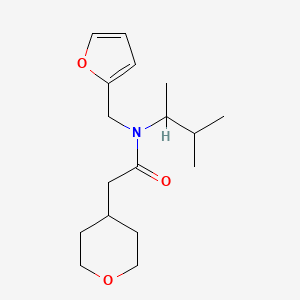![molecular formula C17H16Cl2N2O3S B4176096 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B4176096.png)
4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide, also known as ADDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. ADDB belongs to the class of benzamides and has been shown to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide has been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response. 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide in lab experiments is its broad range of biological activity. It has been shown to exhibit anti-inflammatory, analgesic, antipyretic, antibacterial, antifungal, and anticancer effects. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide is relatively easy to synthesize and has good stability. However, one limitation of using 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammation, pain, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide and to identify its molecular targets. Finally, research is needed to optimize the synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide and to develop more efficient methods of delivery.
Aplicaciones Científicas De Investigación
4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal properties.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-3-11-21(25(2,23)24)13-9-7-12(8-10-13)17(22)20-15-6-4-5-14(18)16(15)19/h3-10H,1,11H2,2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCNQOOIKHPWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4176017.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide hydrochloride](/img/structure/B4176022.png)
![4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide](/img/structure/B4176029.png)


![4'-acetyl-2-amino-6-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3-carbonitrile](/img/structure/B4176040.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]cyclopropanecarboxamide](/img/structure/B4176055.png)

![3,4,5-triethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4176066.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4176074.png)
![N-[5-({[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4176111.png)

![4-[(2-ethoxyphenyl)amino]-5-nitrophthalonitrile](/img/structure/B4176123.png)
![2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4176131.png)